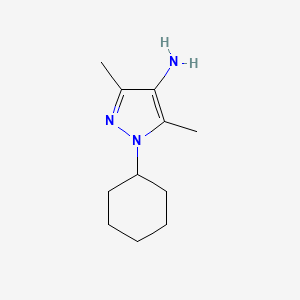

1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine, also known as CDMP, is a heterocyclic organic compound. It has a molecular weight of 193.29 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H19N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7,12H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 68-69 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Catalytic Activities

1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine plays a pivotal role in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and material science. For instance, it has been utilized in the synthesis of enol lactones through a Michael addition/cyclization sequence, showcasing its versatility in facilitating complex molecular transformations (Itoh & Kanemasa, 2003). Similarly, novel four-component bicyclization strategies have been developed to produce skeletally diverse pyrazolo[3,4-b]pyridine derivatives, further highlighting its application in generating structurally intricate molecules (Tu et al., 2014).

Catalysis and Green Chemistry

This compound also finds application in catalysis and green chemistry, evidenced by its use in the environmentally benign synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. The employment of nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for these reactions underscores the compound's role in promoting sustainable chemical processes (Maleki & Ashrafi, 2014).

Antimicrobial Properties

Moreover, derivatives of this compound have been synthesized to study their antimicrobial activity, where structure-activity relationship studies revealed the significance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in exhibiting pronounced antimicrobial properties (Sirakanyan et al., 2021).

Advanced Material Synthesis

Its utility extends to the preparation of advanced materials, as illustrated by the copper(I) iodide catalyzed synthesis of fused hexacyclic pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones. This showcases the compound's role in the one-pot construction of complex heterocyclic architectures, contributing to the development of new materials with potential applications in various fields (Zhang et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-cyclohexyl-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBNSDMDLXOOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCCC2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol](/img/structure/B2685863.png)

![7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2685864.png)

![1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2685865.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2685867.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2685869.png)

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2685876.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2685880.png)

![4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2685884.png)